Isozyme-Specific Inhibition: hCA I Ki Value vs. hCA II Baseline for N-4-Pyridylbenzenesulfonamide
N-4-Pyridylbenzenesulfonamide demonstrates measurable but moderate inhibitory activity against human carbonic anhydrase I (hCA I), with a reported Ki of 3,700 nM (3.7 µM) in a CO₂ hydration-based stopped-flow assay [1]. This is in stark contrast to the nanomolar potency typically observed for the reference pan-inhibitor acetazolamide (AAZ) against the same isoform [2]. While direct head-to-head data against sulfapyridine for hCA I in the same assay is not available, class-level inference from sulfapyridine-like derivatives shows a broad Ki range of 1.13 to 448.2 µM for hCA I [2]. The Ki of 3.7 µM for N-4-Pyridylbenzenesulfonamide places it among the more active, non-amino-substituted benzenesulfonamides within this class, but it is orders of magnitude weaker than the sub-100 nM inhibition observed for optimized ureido-benzenesulfonamides like SLC-0111 against tumor-associated isoforms (e.g., CA IX Ki = 48 nM) [3].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3,700 nM (3.7 µM) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 367 nM (0.367 µM) for hCA I [3]; Sulfapyridine-like derivative range: Ki = 1.13 - 448.2 µM for hCA I [2] |
| Quantified Difference | Target compound is ~10-fold less potent than AAZ (Ki ratio = 10.1); potency is within the lower end of the sulfapyridine-like class range for hCA I. |
| Conditions | In vitro enzyme inhibition assay; CO₂ hydration-based stopped-flow method; pre-incubation for 15 minutes [1] |
Why This Matters
This moderate potency against cytosolic hCA I, when benchmarked against highly potent tumor-associated CA IX inhibitors, indicates potential for a more favorable selectivity window in cellular models where avoiding pan-CA inhibition is critical for target validation.
- [1] BindingDB. Ki data for CHEMBL3632831 (N-4-pyridylbenzenesulfonamide) against human carbonic anhydrase 1. BDBM50133395. View Source
- [2] Alp, C., Özsoy, Ş., Alp, N.A., et al. (2012). Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. J Enzyme Inhib Med Chem, 27(6), 818-824. View Source
- [3] Frontiers in Chemistry. (2025). Design and Synthesis of a Novel SLC-0111 Analog Incorporating a 4-Pyridyl Moiety. Table 1 data for Pyr (SLC-0111 analog) and SLC-0111. View Source
